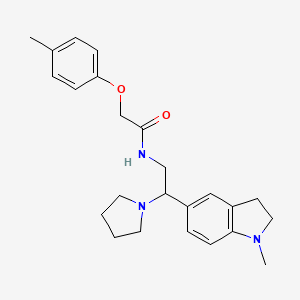

![molecular formula C26H21F3N2S B2956577 1-烯丙基-4,5-二苯基-2-{[3-(三氟甲基)苄基]硫代}-1H-咪唑 CAS No. 339277-16-6](/img/structure/B2956577.png)

1-烯丙基-4,5-二苯基-2-{[3-(三氟甲基)苄基]硫代}-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

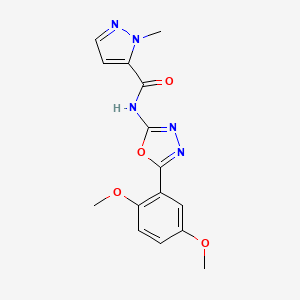

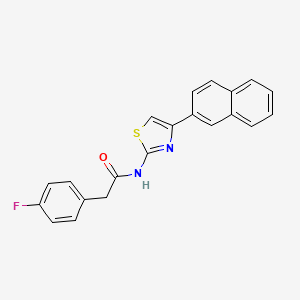

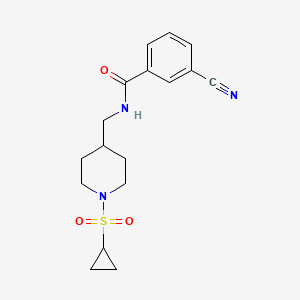

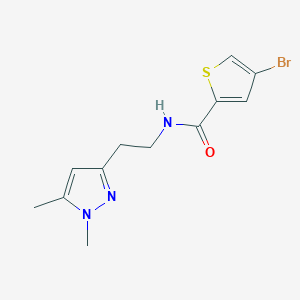

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

Imidazole synthesis can be achieved through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .科学研究应用

抗菌活性和合成应用

Sharma 等人 (2017) 的一项研究合成了一系列新型 2-(色酮-3-基)-4,5-二苯基-1H-咪唑,并进一步将其修饰为 N-烯丙基衍生物。这些化合物对各种病原菌株表现出显着的体外抗菌活性,突出了 1H-咪唑衍生物在抗菌剂开发中的潜力。该研究还强调了结构修饰(例如烯丙基化)在增强生物活性中的重要性 (Sharma 等人,2017)。

化学合成和催化应用

Li 等人 (2018) 报告了一种通过咪唑杂环的 N-碘代琥珀酰亚胺介导的烯丙基 N,N-乙缩醛合成方法。该过程具有区域选择性,展示了咪唑衍生物在合成生物活性杂环和天然产物方面的多功能性,表明此类化合物在合成有机化学中具有更广泛的应用性 (Li 等人,2018)。

酶抑制研究

Balan 等人 (2015) 合成了 2-烯丙基氨基 4-甲基硫代丁酸,并评估了其对 α-淀粉酶和 α-葡萄糖苷酶(与糖尿病管理相关的两种酶)的抑制潜力。这项研究强调了 1H-咪唑衍生物在设计酶抑制剂中的作用,这可能导致开发新的抗糖尿病药物 (Balan 等人,2015)。

抗氧化特性

Naik 等人 (2012) 合成了一系列 5-取代的 1-芳基-2,3-二苯基咪唑,并研究了它们的抗氧化特性。研究发现,某些衍生物表现出主要的抗氧化活性,表明咪唑衍生物在抗氧化剂的开发中具有相关性 (Naik 等人,2012)。

材料科学中的聚酰亚胺合成

Ghaemy 和 Alizadeh (2009) 合成了含有三芳基咪唑侧基的不对称二胺单体的聚酰亚胺。这些聚酰亚胺表现出优异的溶解性和热稳定性,展示了咪唑衍生物在材料科学中的潜力,特别是在高性能聚合物的开发中 (Ghaemy 和 Alizadeh,2009)。

作用机制

Target of Action

It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The presence of the trifluoromethyl group and the phenyl rings may also contribute to the compound’s interaction with its targets through hydrophobic interactions .

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and other processes .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and other effects .

属性

IUPAC Name |

4,5-diphenyl-1-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h2-15,17H,1,16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVWNNOSYDSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)

amino}acetamide](/img/structure/B2956498.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2956504.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2956509.png)

![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)